molecular formula C14H15NO3 B1605529 Ethyl 2-benzoyl-4-cyanobutanoate CAS No. 5415-48-5

Ethyl 2-benzoyl-4-cyanobutanoate

Cat. No.: B1605529
CAS No.: 5415-48-5
M. Wt: 245.27 g/mol
InChI Key: BNHMUKSUHCFTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzoyl-4-cyanobutanoate is an organic compound with the molecular formula C14H15NO3 It is known for its unique structural properties, which include a benzoyl group, a cyanobutanoate moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzoyl-4-cyanobutanoate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of a cyanide source. The reaction typically proceeds under mild conditions, with the use of ethanol as a solvent and sodium ethoxide as the base. The reaction mixture is stirred at room temperature for several hours, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzoyl-4-cyanobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-benzoyl-4-cyanobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-benzoyl-4-cyanobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the cyanobutanoate moiety can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Ethyl 2-benzoyl-4-cyanobutanoate can be compared with similar compounds, such as:

    Ethyl 2-benzoyl-4-aminobutanoate: Similar structure but with an amino group instead of a cyanide group.

    Ethyl 2-benzoyl-4-hydroxybutanoate: Contains a hydroxyl group instead of a cyanide group.

    Ethyl 2-benzoyl-4-methylbutanoate: Features a methyl group in place of the cyanide group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-benzoyl-4-cyanobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)12(9-6-10-15)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHMUKSUHCFTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278791
Record name ethyl 2-benzoyl-4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-48-5
Record name 5415-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-benzoyl-4-cyanobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-benzoyl-4-cyanobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-benzoyl-4-cyanobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-benzoyl-4-cyanobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-benzoyl-4-cyanobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-benzoyl-4-cyanobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-benzoyl-4-cyanobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.